molecular formula C21H28N6O2 B2855802 8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838888-82-7

8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2855802
CAS No.: 838888-82-7
M. Wt: 396.495
InChI Key: ZIKSWFXZCRWCDD-UHFFFAOYSA-N
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Description

The compound 8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-based molecule designed for advanced pharmacological research, particularly in the study of type 2 diabetes. It belongs to a class of compounds known to act as potent and selective inhibitors of the enzyme Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is a cell surface glycoprotein receptor and serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) . By inhibiting DPP-4, this compound prevents the rapid degradation of GLP-1, thereby enhancing glucose-dependent insulin secretion and improving glycemic control in preclinical models. The structural core of this reagent—a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (xanthine) functionalized with a piperazine moiety—is a recognized pharmacophore for developing high-affinity DPP-4 inhibitors . The 4-benzylpiperazin-1-ylmethyl substitution at the 8-position, combined with the 7-ethyl group, is engineered to confer superior binding affinity and sustained duration of enzyme inhibition compared to earlier generation inhibitors . This makes it an invaluable tool for scientists investigating the pathophysiology of diabetes, the long-term effects of DPP-4 suppression, and the potential for new therapeutic interventions. Furthermore, the piperazine ring system is a privileged structure in medicinal chemistry, frequently contributing to favorable pharmacokinetic properties and enabling interaction with multiple biological targets . This compound is supplied for research applications only, including in vitro enzyme assays, mechanism of action studies, and in vivo metabolic disease modeling.

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-4-27-17(22-19-18(27)20(28)24(3)21(29)23(19)2)15-26-12-10-25(11-13-26)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKSWFXZCRWCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative that has garnered interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula for the compound is C21H28N6O2C_{21}H_{28}N_6O_2, with a molecular weight of approximately 396.49 g/mol. The structure features a purine base with modifications that enhance its pharmacological profile.

PropertyValue
Molecular FormulaC21H28N6O2
Molecular Weight396.49 g/mol
LogP1.9005
Polar Surface Area50.95 Ų
Hydrogen Bond Acceptors Count7

As a phosphodiesterase inhibitor , this compound is believed to modulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in various signaling pathways. By inhibiting PDEs, the compound can enhance vasodilation, improve cardiac function, and exhibit neuroprotective effects.

In Vitro Studies

Research has demonstrated that the compound exhibits significant inhibitory activity against multiple PDE isoforms. For instance:

  • PDE4 Inhibition : A study indicated that the compound effectively inhibited PDE4 with an IC50 value in the low micromolar range, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : In neuronal cell cultures, treatment with this compound led to increased survival rates and reduced apoptosis under oxidative stress conditions, indicating its neuroprotective potential .

In Vivo Studies

In animal models, the compound has shown promising results:

  • Cardiovascular Effects : Administration of the compound improved cardiac output and reduced blood pressure in hypertensive rats, attributed to enhanced nitric oxide signaling pathways .
  • Anti-inflammatory Activity : In models of acute inflammation, the compound reduced inflammatory markers and edema formation significantly compared to controls .

Case Study 1: PDE Inhibition in Asthma Models

In a controlled study involving asthmatic mice, the administration of the compound resulted in a marked reduction in airway hyperresponsiveness and inflammatory cell infiltration into lung tissues. These findings support its potential use in asthma management by modulating airway inflammation through PDE inhibition .

Case Study 2: Neuroprotection in Stroke Models

A recent study evaluated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results showed that pre-treatment with the compound significantly reduced infarct size and improved neurological scores post-stroke compared to untreated controls .

Scientific Research Applications

Physical Properties

  • Melting Point : Not specified in available literature.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Therapeutic Applications

  • Neuropharmacology :
    • The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may modulate excitotoxic pathways mediated by glutamate receptors, similar to known neuroprotective agents like kynurenic acid .
  • Psychiatric Disorders :
    • Given its interaction with serotonin receptors, there is potential for this compound in treating conditions such as depression and anxiety disorders. Its ability to enhance serotoninergic signaling could provide therapeutic benefits in mood regulation .
  • Anticancer Activity :
    • Preliminary studies suggest that purine derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The specific mechanisms remain to be fully elucidated but may involve modulation of cell cycle regulators .

Antidepressant-like Effects

In animal models, compounds similar to 8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have demonstrated antidepressant-like effects through increased serotonin levels and improved behavioral outcomes in forced swim tests . Further investigations into this compound could provide insights into its potential as an antidepressant.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at Position 8

Piperazine-Based Derivatives
  • 8-[(4-Methylpiperazin-1-yl)methyl]-7-benzyl-1,3-dimethylpurine-2,6-dione (): Substituent: 4-Methylpiperazinylmethyl (vs. benzylpiperazinylmethyl in the target compound). The benzyl group in the target compound may enhance CNS penetration or protein binding due to increased aromatic interactions .
  • 8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione () :

    • Substituent: 7-(2-Ethoxyethyl) (vs. 7-ethyl in the target compound).
    • Impact: The ethoxyethyl chain introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the simpler ethyl group .
Non-Piperazine Derivatives
  • Linagliptin (): Structure: 8-[(3R)-3-Aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione. Key Differences: A butynyl group at position 7 and an aminopiperidine at position 7. Pharmacological Relevance: Linagliptin is a DPP-4 inhibitor for diabetes, highlighting how substituent choice directs therapeutic action. The target compound lacks the butynyl and aminopiperidine groups, suggesting divergent targets .

Substituent Variations at Position 7

  • 7-(2-Hydroxypropyl)-1,3-dimethylpurine-2,6-dione Derivatives (): Substituent: 2-Hydroxypropyl (vs. ethyl). These derivatives exhibit cardiovascular activity (e.g., antiarrhythmic effects), whereas the ethyl group in the target compound may favor different biological interactions .
  • 7-(3-Phenylpropyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione () :

    • Substituent: 3-Phenylpropyl (vs. ethyl).
    • Impact: The phenylpropyl group increases hydrophobicity and steric bulk, likely enhancing affinity for lipid-rich environments or specific receptors. This contrasts with the shorter ethyl chain, which balances lipophilicity and metabolic stability .

Functional Group Comparisons

Compound Name Position 8 Substituent Position 7 Substituent Key Pharmacological Activity Reference
Target Compound 4-Benzylpiperazinylmethyl Ethyl Underexplored (potential CNS)
7-Benzyl-8-(4-methylpiperazinylmethyl) 4-Methylpiperazinylmethyl Benzyl Anticancer (hypothesized)
Linagliptin 3-Aminopiperidinyl Butynyl Antidiabetic (DPP-4 inhibitor)
7-(2-Hydroxypropyl)-derivative Hydroxypropyl-piperazinyl Hydroxypropyl Cardiovascular
8-(Triazolylmethyl)-derivatives Triazolylmethyl-piperazinyl Variable Anticancer

Research Findings and Implications

  • Anticancer Potential: Derivatives with triazolylmethyl-piperazinyl groups () show moderate activity, with IC50 values influenced by substituent length and polarity. The target compound’s benzylpiperazine may enhance binding to kinase targets.
  • Cardiovascular Activity : Piperazine-containing compounds () demonstrate antiarrhythmic effects (e.g., ED50 = 54.9), suggesting the target compound could be screened for similar activity.
  • Structural Flexibility: The 8-position tolerates diverse substituents (piperazine, triazole, aminopiperidine), while the 7-position modulates solubility and target engagement .

Preparation Methods

Core Purine-2,6-dione Synthesis

The purine-2,6-dione scaffold is typically constructed via cyclization of substituted uracil derivatives. A method adapted from patent CN102993203A involves coupling diaminostilbene intermediates with carboxylic acid derivatives under acidic conditions. For this compound:

  • Starting Material Preparation :
    • 5,6-Diamino-1,3-dimethyluracil is reacted with ethyl propiolate to introduce the 7-ethyl group.
    • The reaction proceeds in dioxane/water at 90–105°C using EDC·HCl as a coupling agent, yielding 7-ethyl-1,3-dimethyluracil.
  • Cyclization :
    • The intermediate undergoes NaOH-mediated cyclization in dioxane to form the purine-2,6-dione core. This step achieves yields of 40–50% under optimized conditions.

Optimization of Reaction Conditions

Key parameters from industrial processes (US20130178485A1) inform scalability:

Parameter Optimal Condition Yield Improvement
Solvent N-methyl-2-pyrrolidone (NMP) 15–20%
Temperature 140°C 10%
Catalyst Diisopropylethylamine 12%
Purification Ethanol/tert-butyl methyl ether crystallization 18%
  • Solvent Selection : NMP enhances solubility of intermediates, reducing side reactions.
  • Temperature Control : Elevated temperatures (140°C) accelerate amination but require careful cooling to prevent decomposition.

Industrial-Scale Production Considerations

Adapting methods from US20130178485A1:

  • Batch Reactor Setup :
    • Reactions are conducted in 10,000 L reactors with automated temperature and pressure controls.
  • Deprotection and Isolation :
    • Phthalimido protecting groups are removed using ethanolamine in toluene at 80–85°C, followed by phase separation and distillation.
  • Crystallization :
    • Final purification uses ethanol/tert-butyl methyl ether mixtures, yielding >99% purity after recrystallization.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Reductive Amination High regioselectivity Requires brominated precursor 76–83%
Nucleophilic Substitution Simplified steps Lower thermal stability 68–72%
Industrial Process Scalable (>100 kg/batch) High equipment costs 74–85%
  • Cost Efficiency : Reductive amination is preferred for small-scale synthesis due to lower catalyst costs.
  • Scalability : The industrial method’s use of NMP and automated systems supports metric-ton production.

Challenges and Solutions

  • Regioselectivity :
    • Competing reactions at N7 and N9 positions are mitigated by pre-alkylating the uracil core.
  • Purification :
    • Column chromatography is avoided in favor of solvent-based crystallization, reducing time and cost.
  • Byproduct Formation :
    • Residual phthalimide byproducts are minimized using ethanolamine washes.

Q & A

Q. Critical parameters :

  • Temperature control during alkylation to avoid side reactions.
  • Stoichiometric ratios of benzylpiperazine to purine intermediate (1.2:1 recommended) .

(Basic) Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylpiperazine methylene protons at δ 3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects carbonyl stretches (C=O at ~1697 cm⁻¹) and piperazine N-H vibrations (~3344 cm⁻¹) .

(Basic) What in vitro assays are recommended for initial evaluation of its biological activity?

  • Enzyme inhibition assays : Test against viral polymerases (e.g., hepatitis C NS5B) using fluorescence-based nucleotide incorporation assays .
  • Cytotoxicity screening : Use MTT assays on HepG2 or HEK293 cells to determine IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays for adenosine receptors (A₁/A₂A subtypes) due to structural similarity to purine analogs .

(Advanced) How can reaction conditions be systematically optimized to address low yield or impurity issues in the final synthetic step?

  • Design of Experiments (DoE) : Vary temperature (50–100°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., K₂CO₃) to identify optimal conditions .
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps .
  • In-line monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics in real time .

(Advanced) What strategies are employed to resolve contradictions in reported biological activity data across different studies?

  • Orthogonal validation : Combine enzyme inhibition data with cellular assays (e.g., viral replication in Huh7 cells) to confirm target engagement .
  • Batch-to-batch consistency checks : Ensure compound purity via LC-MS and exclude impurities (e.g., unreacted intermediates) as confounding factors .
  • Meta-analysis : Compare structural analogs (e.g., ethyl vs. methyl substitutions) to isolate substituent-specific effects .

(Advanced) How do structural modifications at specific positions (e.g., benzylpiperazine or ethyl groups) influence target selectivity and potency?

Q. Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Reference
Benzylpiperazine replacement Reduced antiviral activity in HCV models (-80% efficacy)
Ethyl → Propyl at position 7 Increased cytotoxicity (IC₅₀ from 10 µM to 2 µM)
Methylation at position 3 Enhanced adenosine receptor binding (Ki = 15 nM vs. 120 nM)

Methodology : Synthesize analogs via parallel synthesis, screen in target-specific assays, and use molecular docking to rationalize trends .

(Advanced) What computational approaches are utilized to predict interaction mechanisms between this compound and viral polymerases?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in NS5B polymerase active sites .
  • Molecular Dynamics (MD) simulations : GROMACS to assess binding stability over 100-ns trajectories .
  • Free-energy calculations : MM-PBSA/GBSA to quantify binding affinity changes upon substituent modifications .

(Advanced) How does the compound's stability under physiological conditions impact experimental design for pharmacokinetic studies?

  • Hydrolytic stability : Monitor degradation in PBS (pH 7.4) via LC-MS; half-life >24 hrs required for in vivo studies .
  • Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation products .
  • Temperature-sensitive storage : Store at -20°C in amber vials to prevent piperazine moiety degradation .

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